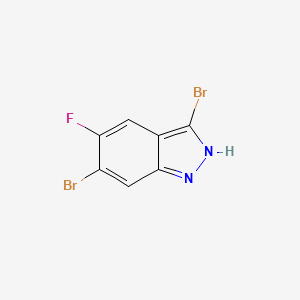

3,6-Dibromo-5-fluoro-1H-indazole

Description

BenchChem offers high-quality 3,6-Dibromo-5-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-5-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromo-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGCSECGRMBGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic system, comprising a pyrazole ring fused to a benzene ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] Within this important class of heterocycles, 3,6-Dibromo-5-fluoro-1H-indazole (CAS: 1286734-81-3) emerges as a highly strategic building block for drug discovery and development.

The judicious placement of two bromine atoms and a fluorine atom on the indazole core endows this molecule with a unique combination of properties. The halogen substituents significantly influence the molecule's electronic environment, lipophilicity, and metabolic stability, all of which are critical parameters in the optimization of lead compounds.[2] Furthermore, the bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3,6-Dibromo-5-fluoro-1H-indazole, its synthesis and reactivity, and its potential applications, offering a technical resource for researchers and scientists in the field of drug development.

Physicochemical Properties of 3,6-Dibromo-5-fluoro-1H-indazole

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and chemical characteristics of 3,6-Dibromo-5-fluoro-1H-indazole.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1286734-81-3 | [3][4][5] |

| Molecular Formula | C₇H₃Br₂FN₂ | [5] |

| Molecular Weight | 293.92 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF (inferred from similar compounds) | [6] |

Table 2: Spectroscopic and Computational Data

| Property | Value | Source |

| ¹H NMR Spectrum | Data not publicly available, but can be requested from suppliers. | [3] |

| ¹³C NMR Spectrum | Data not publicly available, but can be requested from suppliers. | |

| Mass Spectrum (LC-MS) | Data not publicly available, but can be requested from suppliers. | [3] |

| Infrared (IR) Spectrum | No data available | |

| InChI | InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | [5] |

| InChIKey | GLGCSECGRMBGOJ-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C2=C(C=C1F)NN=C2Br)Br | [3] |

Synthesis and Reactivity: A Strategic Approach

General Synthetic Strategy

A plausible synthetic route would likely involve a multi-step process starting from a readily available fluorinated aniline derivative. The key steps would include:

-

Diazotization and Sandmeyer-type reaction to introduce the first bromine atom.

-

Cyclization to form the indazole ring. This is a critical step, and various methods have been developed for this transformation.[7]

-

Regioselective bromination to introduce the second bromine atom at the desired position. The directing effects of the existing substituents on the indazole ring will play a crucial role in achieving the correct isomer.

The following diagram illustrates a conceptual workflow for the synthesis of a halogenated indazole, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of 3,6-Dibromo-5-fluoro-1H-indazole.

Reactivity and Synthetic Utility

The chemical reactivity of 3,6-Dibromo-5-fluoro-1H-indazole is dominated by the presence of the two bromine atoms, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. This makes the compound an exceptionally valuable building block for introducing molecular diversity.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated indazoles, which are useful intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.

-

Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.

The fluorine atom at the 5-position is generally less reactive in these cross-coupling reactions but plays a significant role in modulating the electronic properties and biological activity of the final products. The N-H of the indazole ring can also be functionalized, for example, through alkylation or arylation, to further explore the structure-activity relationship.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] The unique substitution pattern of 3,6-Dibromo-5-fluoro-1H-indazole makes it a particularly attractive starting point for the development of novel therapeutics, especially in the area of kinase inhibitors.

The strategic placement of halogens can lead to enhanced binding affinity to target proteins and improved metabolic stability.[2] For instance, the fluorine atom can participate in favorable interactions within a protein's binding pocket and can block sites of metabolism. The bromine atoms, as mentioned, provide convenient points for synthetic elaboration to optimize potency and selectivity.

The following diagram illustrates the central role of 3,6-Dibromo-5-fluoro-1H-indazole as a versatile scaffold in a drug discovery program.

Caption: Role of 3,6-Dibromo-5-fluoro-1H-indazole in a drug discovery workflow.

Experimental Protocols: Characterization and Analysis

While a specific synthesis protocol is not publicly available, the following are general, self-validating protocols for the characterization of a synthesized batch of 3,6-Dibromo-5-fluoro-1H-indazole.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Expected Observations: The spectrum should show signals corresponding to the aromatic protons on the indazole ring. The integration of these signals should be consistent with the number of protons. The coupling patterns (e.g., doublets, triplets) will provide information about the connectivity of the protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Expected Observations: The spectrum should show the expected number of carbon signals for the indazole core. The chemical shifts will be characteristic of the aromatic and heterocyclic carbons, with the carbons attached to the halogens showing distinct shifts.

-

-

¹⁹F NMR Analysis:

-

Acquire a ¹⁹F NMR spectrum.

-

Expected Observations: A single signal corresponding to the fluorine atom at the 5-position should be observed. Its chemical shift and coupling to adjacent protons will confirm its position.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

LC Separation:

-

Inject a small volume of the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

-

MS Detection:

-

The eluent from the HPLC is directed to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Expected Observations: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 294.92 and/or the deprotonated molecule [M-H]⁻ at m/z 292.90. The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) should be observed, providing strong evidence for the presence of two bromine atoms. The purity of the sample can be estimated from the peak area in the chromatogram.

-

Safety and Handling

As with any halogenated organic compound, 3,6-Dibromo-5-fluoro-1H-indazole should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

3,6-Dibromo-5-fluoro-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern of two bromine atoms and a fluorine atom on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse compound libraries and the development of novel therapeutic agents. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its known properties, potential synthetic strategies, and applications, serving as a valuable resource for researchers in the field.

References

- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.

- BLDpharm. (n.d.). 3,6-Dibromo-5-fluoro-1H-indazole.

- Arctom. (n.d.). CAS NO. 1286734-81-3 | 3,6-Dibromo-5-fluoro-1H-indazole.

- BIOFOUNT. (n.d.). 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole.

- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.

- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ChemicalBook. (n.d.). 1286734-81-3(3,6-二溴-5-氟吲唑).

- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.

Sources

- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 3. 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole|3,6-Dibromo-5-fluoro-1H-indazole|-范德生物科技公司 [bio-fount.com]

- 6. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, comprising fused benzene and pyrazole rings, that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, leading to the development of treatments for inflammatory diseases, neurodegenerative disorders, and cancer.[1] The strategic functionalization of the indazole core is a critical aspect of drug design, with halogenation playing a pivotal role in modulating a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of 3,6-Dibromo-5-fluoro-1H-indazole, a key building block whose specific halogenation pattern offers unique synthetic advantages for researchers and drug development professionals.

Core Molecular Identifiers and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its fundamental properties. 3,6-Dibromo-5-fluoro-1H-indazole is a solid at room temperature, and its identity is defined by a distinct molecular formula and weight. These core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂FN₂ | [3] |

| Molecular Weight | 293.92 g/mol | [3] |

| CAS Number | 1286734-81-3 | [3] |

| SMILES Code | FC1=CC2=C(NN=C2Br)C=C1Br | [3] |

The structural arrangement of two bromine atoms and one fluorine atom on the indazole core creates a unique electronic environment. The bromine atoms at positions 3 and 6 serve as versatile synthetic handles, particularly for cross-coupling reactions, while the fluorine atom at position 5 can enhance metabolic stability and binding affinity to biological targets.[4] The designation "1H-indazole" specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1, which is generally the more thermodynamically stable isomer.[2]

Strategic Applications in Medicinal Chemistry

Halogenated indazoles like 3,6-Dibromo-5-fluoro-1H-indazole are highly valued as intermediates in the synthesis of complex pharmaceutical agents.[4] While this specific molecule is a building block rather than an active pharmaceutical ingredient (API) itself, its utility lies in its capacity for controlled, site-selective modification.

The primary application for this compound is in structure-activity relationship (SAR) studies.[5] Medicinal chemists utilize such intermediates to systematically synthesize libraries of related compounds. For instance, the bromine at the 3-position and the bromine at the 6-position can be selectively replaced through different coupling chemistries (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions) to introduce a wide variety of functional groups. This allows researchers to probe how modifications at these distinct positions impact a drug candidate's potency, selectivity, and overall efficacy.[6]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 3,6-Dibromo-5-fluoro-1H-indazole, this section provides an authoritative, field-proven protocol for a selective Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.

Objective: To selectively couple an arylboronic acid to the more reactive 3-position of the 3,6-Dibromo-5-fluoro-1H-indazole core.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling reactions involving heterocyclic halides. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid without causing degradation of the sensitive indazole core.

-

Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the Palladium(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would otherwise deactivate it.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 3,6-Dibromo-5-fluoro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to ensure an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo-indazole is consumed (typically 4-12 hours).

-

Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 3-aryl-6-bromo-5-fluoro-1H-indazole.

This self-validating protocol includes clear monitoring steps (TLC/LC-MS) to confirm reaction completion and a standard purification process to ensure the final product's integrity.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction described above, from starting materials to the final purified product.

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

References

- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2149. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 6. pnrjournal.com [pnrjournal.com]

Spectroscopic data (NMR, MS, IR) for 3,6-Dibromo-5-fluoro-1H-indazole

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-5-fluoro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,6-Dibromo-5-fluoro-1H-indazole (CAS: 1286734-81-3). Aimed at researchers, medicinal chemists, and professionals in drug development, this document outlines the foundational principles and detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1] Therefore, the unambiguous structural verification of its derivatives through a multi-technique spectroscopic approach is critical for advancing research and ensuring the integrity of synthetic chemistry programs.

Introduction: The Significance of 3,6-Dibromo-5-fluoro-1H-indazole

The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in pharmaceutical development, with derivatives showing promise in treating a range of diseases.[1][2][3] The specific molecule, 3,6-Dibromo-5-fluoro-1H-indazole, presents a unique substitution pattern that makes it a valuable building block in organic synthesis. The two bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1]

Given its potential as a synthetic intermediate, rigorous characterization is paramount. This guide establishes a self-validating framework for confirming the identity and purity of 3,6-Dibromo-5-fluoro-1H-indazole, relying on the synergistic data from NMR, MS, and IR spectroscopy.

Molecular Structure:

-

IUPAC Name: 3,6-Dibromo-5-fluoro-1H-indazole

-

Molecular Formula: C₇H₃Br₂FN₂

-

Molecular Weight: 293.92 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure in solution. For 3,6-Dibromo-5-fluoro-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The choice of solvent and acquisition parameters is critical for obtaining high-quality spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.

-

Scientist's Insight: DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and its residual solvent peak does not typically overlap with aromatic proton signals. Crucially, it allows for the observation of the exchangeable N-H proton, which might be lost in solvents like CDCl₃ or D₂O.

-

-

Instrument Setup: Place the NMR tube into the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.[4]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and a minimum of 16 scans to ensure a good signal-to-noise ratio.[4]

-

¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are required for adequate signal intensity.[4]

-

¹⁹F NMR: Acquire a proton-coupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C NMR.[5]

-

Data Interpretation and Analysis

The following are predicted spectral data based on established principles of NMR spectroscopy and analysis of related structures.

¹H NMR Analysis: The spectrum is expected to show three distinct signals in the aromatic and downfield regions.

-

N-H Proton: A broad singlet is anticipated at δ > 13 ppm. This significant downfield shift is characteristic of the acidic indazole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Aromatic Protons:

-

H-4: This proton is adjacent to the fluorine atom and is expected to appear as a doublet due to coupling with ¹⁹F (³JH-F). Its chemical shift will be in the range of δ 7.5-7.8 ppm.

-

H-7: This proton is relatively isolated and should appear as a singlet or a narrow doublet (due to minor long-range coupling) in the range of δ 7.8-8.1 ppm.

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals for the aromatic carbons. The key diagnostic feature is the splitting of carbon signals due to coupling with the fluorine atom.

-

C-F Coupling:

-

C-5: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz), appearing as a distinct doublet.[4] This is an unambiguous marker for the fluorinated carbon.

-

C-4 & C-6: These carbons, ortho to the fluorine, will show smaller two-bond coupling constants (²JC-F ≈ 20-25 Hz) and will also appear as doublets.[4]

-

C-3a & C-7: The meta carbons will display even smaller three-bond coupling constants (³JC-F ≈ 5-10 Hz).

-

¹⁹F NMR Analysis: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for verifying fluorine incorporation.[5][6]

-

A single signal is expected for the fluorine atom at the C-5 position.

-

This signal should appear as a doublet due to the three-bond coupling (³JF-H) with the proton at H-4.

-

The chemical shift is predicted to be in the typical range for aryl fluorides, approximately δ -110 to -130 ppm (relative to CFCl₃).[7]

Summary of Predicted NMR Data

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | > 13.0 | br s | - | N-H |

| ~ 7.8 - 8.1 | s | - | H-7 | |

| ~ 7.5 - 7.8 | d | ³JH-F ≈ 8-10 | H-4 | |

| ¹³C NMR | ~ 155 - 160 | d | ¹JC-F ≈ 240-250 | C-5 |

| Other signals | d or s | See analysis above | Aromatic Carbons | |

| ¹⁹F NMR | ~ -110 to -130 | d | ³JF-H ≈ 8-10 | C₅-F |

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For halogenated molecules, the isotopic pattern provides a definitive signature.

Experimental Protocol: Ionization and Detection

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer.

-

Scientist's Insight: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻).[4] Its high mass accuracy enables confident confirmation of the elemental formula.

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Analysis

Molecular Ion & Isotopic Pattern: The most critical feature in the mass spectrum of 3,6-Dibromo-5-fluoro-1H-indazole is the isotopic signature of the two bromine atoms.

-

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.

-

The presence of two bromine atoms will result in a characteristic cluster of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes.

-

-

The relative intensity of these peaks will be approximately 1:2:1 , providing a clear and self-validating confirmation of a dibrominated compound.

Summary of Predicted MS Data

| Ion | Calculated m/z (for C₇H₃⁷⁹Br₂FN₂) | Expected Isotopic Peaks (m/z) | Relative Intensity |

| [M+H]⁺ | 292.8715 | 292.87, 294.87, 296.87 | ~ 1:2:1 |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides a rapid and straightforward method for identifying the key functional groups present in a molecule, serving as an excellent quality control check.

Experimental Protocol: Solid-State Analysis

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Scientist's Insight: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need to create KBr pellets.[4]

-

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be recorded and subtracted.[4]

Data Interpretation and Analysis

The IR spectrum will confirm the presence of the core structural motifs.

Summary of Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1620 | Medium | C=N Stretch (Indazole Ring) |

| ~ 1580, 1470 | Strong | C=C Stretch (Aromatic Ring) |

| ~ 1250 | Strong | C-F Stretch |

| ~ 650 - 550 | Medium-Strong | C-Br Stretch |

Integrated Spectroscopic Workflow

The confirmation of 3,6-Dibromo-5-fluoro-1H-indazole is not based on a single piece of data but on the convergence of all spectroscopic evidence. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of 3,6-Dibromo-5-fluoro-1H-indazole.

Conclusion

The structural characterization of 3,6-Dibromo-5-fluoro-1H-indazole is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the correct molecular weight and the presence of two bromine atoms via its unique 1:2:1 isotopic pattern. Infrared spectroscopy provides a quick verification of essential functional groups, including the N-H, C-F, and aromatic C-H bonds. Finally, and most definitively, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates the precise connectivity of the atoms, with characteristic C-F coupling patterns serving as a powerful diagnostic tool. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecule's structure, ensuring its integrity for use in research and development.

References

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

MDPI. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubMed. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-indazole hydrochloride - IR Spectrum. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Retrieved from [Link]

Sources

- 1. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

The Biological Activity of Halogenated Indazole Derivatives

An In-depth Technical Guide:

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its fusion of a benzene and pyrazole ring provides a unique electronic and structural architecture amenable to diverse functionalization. This guide focuses on a particularly potent subclass: halogenated indazole derivatives. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole core profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This modulation often leads to a significant enhancement or alteration of biological activity. We will explore the synthetic rationale for their creation, delve into their primary mechanisms of action across key therapeutic areas—oncology, infectious diseases, inflammation, and neuroprotection—and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

The Indazole Scaffold: A Foundation for Drug Discovery

The Privileged Nature of Indazoles

Indazole-containing compounds have garnered immense interest from medicinal chemists due to their versatile biological activities and structural similarity to endogenous purines.[1][2][6] This scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic agent Granisetron, underscoring its clinical relevance.[1][7][8] The indazole ring system can act as a bioisostere for indole and phenol, offering an alternative structural motif with potentially improved metabolic stability and target engagement.[3] Its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and an acceptor, which is critical for forming stable interactions within the binding pockets of enzymes and receptors.[3]

The Strategic Role of Halogenation in Medicinal Chemistry

Halogenation is a cornerstone strategy in drug design.[9] Introducing a halogen atom can drastically alter a molecule's properties in several beneficial ways:

-

Increased Lipophilicity: Halogens generally increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: Halogens can form specific, high-affinity interactions known as "halogen bonds" with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, anchoring the drug for a more potent effect.[5]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity or basicity of nearby functional groups, fine-tuning the molecule's pKa for optimal interaction with its target.

Synergy: The Power of Halogenated Indazoles

The combination of the privileged indazole scaffold with the strategic placement of halogens creates a powerful synergy for drug discovery.[4] Halogenated indazoles serve as crucial intermediates in the synthesis of more complex molecules, such as the anti-cancer drug Niraparib.[4] Furthermore, the halogen itself can be integral to the final compound's activity, contributing directly to target binding and efficacy across a spectrum of diseases.[8][10]

Synthetic Strategies for Halogenated Indazoles

Overview of Synthetic Pathways

The synthesis of indazoles and their halogenated derivatives has been a subject of extensive research, with numerous methods developed to achieve efficient and regioselective outcomes.[1][6][11][12] Classical methods often involve the cyclization of appropriately substituted hydrazones.[11] More modern approaches utilize metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to construct the indazole core or introduce functional groups.[13][14]

Regioselective Halogenation: The Key to Function

Direct halogenation of the indazole ring is a critical step. The position of the halogen atom significantly impacts the molecule's biological activity. Electrophilic aromatic substitution is a common mechanism for introducing halogens.[15][16] Reagents like N-halosuccinimides (NBS, NCS) are frequently employed, often with catalysts or under specific conditions to control where the halogen is added.[4][15] For instance, bromination of indazoles often occurs preferentially at the C3 position.[15][17] Controlling the reaction conditions, such as solvent and temperature, allows for the selective synthesis of mono-, di-, or even tri-halogenated products.[4]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and halogenation of an indazole derivative, a common pathway in many research settings.

Caption: Conceptual workflow for the synthesis of halogenated indazoles.

Key Biological Activities and Mechanisms of Action

Halogenated indazole derivatives exhibit a remarkable breadth of biological activities.

Anticancer Activity

This is one of the most extensively studied areas for indazole derivatives.[7][8]

-

Mechanism: Kinase Inhibition: Many halogenated indazoles function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and migration. By targeting kinases like VEGFR, CRAF, and ALK, these compounds can halt the uncontrolled growth of cancer cells.[1][5][6] For example, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma.[4]

-

Mechanism: Induction of Apoptosis and ROS: Some derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[18] This can be achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18] Additionally, they can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[18]

The diagram below depicts a simplified representation of how a halogenated indazole might inhibit a signaling pathway crucial for cancer cell survival.

Caption: Simplified kinase inhibition pathway by a halogenated indazole.

Table 1: Anticancer Activity of Selected Halogenated Indazole Derivatives

| Compound ID | Halogen Substitution | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2f (Unnamed) | 4-Cl | 4T1 (Breast) | 0.23 | [18] |

| Compound 89 (Unnamed) | Not specified | K562 (Leukemia) | 6.50 | [5] |

| Compound 90 (Unnamed) | Not specified | JNK3 (Kinase Target) | 0.005 | [1] |

| Compound 13a (Unnamed) | Not specified | A549 (Lung) | <0.11 | [19] |

| Etoposide (Control) | N/A | MDA-MB-231 (Breast) | 2.0 |[20] |

Antimicrobial and Antifungal Activity

The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Halogenated indazoles have shown significant promise in this area.[21][22][23]

-

Mechanism: Enzyme Inhibition: Some derivatives exhibit potent antifungal activity by inhibiting key fungal enzymes like lanosterol-14α-demethylase, which is essential for ergosterol biosynthesis and fungal cell membrane integrity.[1]

-

Mechanism: Biofilm and Virulence Inhibition: Multi-halogenated derivatives have been shown to be effective against drug-resistant bacteria like Staphylococcus aureus.[21][22] They can inhibit the formation of biofilms—protective communities of bacteria—and suppress the expression of virulence factors, thereby disarming the pathogen.[21][22] This is often associated with the generation of intracellular ROS and the downregulation of quorum-sensing genes.[21]

Table 2: Antimicrobial Activity of Selected Halogenated Indole/Indazole Derivatives

| Compound | Halogenation | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 6-bromo-4-iodoindole | 6-Br, 4-I | S. aureus | 20-30 | [21][22] |

| 4-bromo-6-chloroindole | 4-Br, 6-Cl | S. aureus | 20-30 | [21][22] |

| Indazole Derivative 5 | Not specified | S. aureus / S. epidermidis | 64-128 | [24] |

| Gentamicin (Control) | N/A | S. aureus | ~20-30 |[21][22] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties.[10][25][26][27]

-

Mechanism: COX-2 and Cytokine Inhibition: These compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[10][26][27] They also suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which orchestrate the inflammatory response.[10][26][27][28]

-

Mechanism: Free Radical Scavenging: Inflammation is often associated with oxidative stress. Indazole derivatives can act as antioxidants, scavenging harmful free radicals and reducing oxidative damage to tissues.[10][28]

Caption: A tiered workflow for in vitro anti-inflammatory screening.

Neuroprotective Activity

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[29]

-

Mechanism: Antioxidant Effects: The ability of certain derivatives to combat oxidative stress is key to their neuroprotective potential.[29][30][31][32] By reducing ROS levels in the brain, these compounds can protect vulnerable neurons from damage and death.[29]

-

Mechanism: JNK3 Inhibition: Some indazoles have been identified as inhibitors of JNK3, a kinase that is predominantly expressed in the brain and plays a role in neuronal apoptosis.[1] Inhibition of this pathway is a promising therapeutic strategy for neurodegenerative disorders.[1]

Experimental Protocols: A Practical Guide

The following protocols are standardized methodologies for assessing the biological activities discussed. The causality for each step is explained to provide a deeper understanding.

Protocol: In Vitro Anticancer Assay (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 4T1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Causality: This density ensures cells are in a logarithmic growth phase and provides a sufficient signal.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). Causality: This allows cells to recover from the stress of plating and resume normal growth.

-

Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide). Causality: A dose-response curve is necessary to determine the IC₅₀ value.

-

Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for antiproliferative agents to exert their effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Only metabolically active cells can reduce the MTT, directly linking the signal to viability.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Causality: The formazan product is insoluble and must be dissolved to be measured spectrophotometrically.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Grow a fresh culture of the target bacterium (e.g., S. aureus) and dilute it to a standardized concentration (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL). Causality: A standardized inoculum is crucial for reproducibility.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the halogenated indazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours. Causality: This allows sufficient time for bacterial growth in the absence of inhibition.

-

Reading: Visually inspect the wells for turbidity (a sign of bacterial growth).

-

Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The activity is monitored by the oxidation of a chromogenic substrate (e.g., TMB), which produces a color change.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-2 enzyme, and arachidonic acid (the substrate).

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Colorimetric Detection: After a set time, add a chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB).

-

Analysis: Compare the absorbance of the compound-treated wells to the untreated control to calculate the percentage of inhibition. Determine the IC₅₀ value from a dose-response curve.

Future Perspectives and Conclusion

The field of halogenated indazole derivatives continues to evolve. Current research focuses on designing multi-target agents that can simultaneously inhibit several key pathways in a disease, potentially leading to greater efficacy and a lower likelihood of drug resistance.[7][21][22] Overcoming challenges in regioselective synthesis and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds remain active areas of investigation.

References

- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.

- (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology.

- (N/A). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.

- (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.

- (N/A). Synthesis of 1H-Indazoles via Silver(I)

- Wrzeciono, U., Pietkiewicz, K., Niewegłowska, W., & Michalska, W. (1979). [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. Pharmazie.

- (N/A). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- (N/A). The Halogenation of Indazoles.

- (N/A). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

- (N/A). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.

- (N/A).

- (N/A).

- (N/A).

- (N/A). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- (N/A). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- (2025).

- (N/A). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. N/A.

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.

- (N/A). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. N/A.

- (N/A).

- Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie.

- (N/A). Anticancer activity of indazole compounds.

- Giraud, F., Anizon, F., & Moreau, P. (N/A). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- (N/A).

- (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.

- (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- (N/A). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- (N/A). Different biological activities reported with Indazole derivatives.

- (N/A). Indazoles in Drug Discovery. PharmaBlock.

- (N/A).

- (2020). Neuroprotective Effect of Antioxidants in the Brain. MDPI.

- (2022).

- (N/A). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC - PubMed Central.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ajrconline.org [ajrconline.org]

- 26. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Potential of indazole scaffolds in medicinal chemistry

An In-Depth Technical Guide to the Indazole Scaffold in Medicinal Chemistry: From Core Principles to Therapeutic Frontiers

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The indazole core—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—is a quintessential example of such a structure.[1] Its remarkable versatility stems from a combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]

First described by Emil Fischer, the indazole ring system is exceedingly rare in nature, with its primary natural sources being alkaloids like nigellicine and nigellidine found in the seeds of Nigella species.[3][4][5] This scarcity in nature contrasts sharply with its prevalence in synthetic compounds, where it has become a cornerstone in modern drug discovery.[6] This guide, written from the perspective of a Senior Application Scientist, offers an in-depth exploration of the indazole scaffold. We will dissect its fundamental physicochemical properties, survey key synthetic strategies, analyze its role in targeting a multitude of diseases, and delve into the structure-activity relationships that guide the design of next-generation therapeutics. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the immense potential of this remarkable heterocycle.

Chapter 1: The Physicochemical and Structural Landscape of Indazole

A thorough understanding of a scaffold's intrinsic properties is the foundation of rational drug design. The indazole core possesses a unique combination of structural and electronic features that underpin its broad utility.

Core Structure and Tautomerism

Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the non-aromatic 3H-indazole.[3][5] The position of the pyrazole ring proton dictates the tautomeric form, which in turn influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. The 1H-indazole is the most thermodynamically stable and therefore predominant tautomer in most chemical and biological contexts.[3][5][6] The 2H-tautomer, while less stable, is also a critical motif found in several approved drugs, such as the PARP inhibitor Niraparib.[6][7] The 3H-form is extremely rare due to its lack of heteroaromatic character.[3]

Caption: Tautomeric forms of the indazole scaffold.

Aromaticity and Electronic Properties

The fusion of a benzene and pyrazole ring creates a stable, 10 π-electron aromatic system that satisfies Hückel's rule.[3][5] This aromaticity confers significant thermodynamic stability. The two nitrogen atoms within the pyrazole ring act as electron-withdrawing groups, yet also possess lone pairs that can participate in hydrogen bonding. This duality is central to indazole's function; it can act as both a hydrogen bond donor (at the N-H) and acceptor (at the pyridine-like nitrogen), enabling it to form critical interactions within the active sites of proteins.[1]

Indazole as a Bioisostere

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is swapped with another that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. Indazole is widely considered a bioisostere of indole and benzimidazole.[2][3] This is particularly relevant in kinase inhibitor design, where the indole ring of Staurosporine, a promiscuous natural product kinase inhibitor, is often replaced with an indazole scaffold to modulate activity and selectivity. This substitution maintains the overall planar, aromatic structure while altering the hydrogen bonding pattern, often leading to more specific and potent drug candidates.

Chapter 2: Synthetic Avenues to the Indazole Core

The translation of a promising scaffold from concept to clinical candidate depends on the availability of robust and flexible synthetic methodologies. The synthesis of indazoles has evolved from classical cyclization reactions to highly efficient modern catalytic processes.

Classical Strategy: Oxidative C-N Bond Formation

A well-established and practical method for constructing the 1H-indazole core involves the oxidative cyclization of readily accessible arylhydrazones. This approach offers a metal-free pathway and tolerates a wide range of functional groups.

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles [3]

This protocol describes the synthesis of substituted 1H-indazoles from arylhydrazones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA).

-

Preparation of Arylhydrazone: To a solution of the desired arylhydrazine (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The product often precipitates and can be collected by filtration.

-

Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add PIFA (1.2 eq) portion-wise to the cooled solution over 10 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1H-indazole derivative. Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the characteristic signals of the indazole core are present and no starting material remains.

Modern Methodologies: Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry prioritizes atom economy and efficiency. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for constructing complex molecules, including indazoles. These methods allow for the direct formation of the heterocyclic ring from simple precursors. For instance, Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a highly efficient, one-step route to 2-aryl-2H-indazoles.[8] This formal [4+1] annulation showcases how modern catalysis enables novel and convergent synthetic designs.[8]

Caption: General synthetic workflow for indazole-based drug discovery.

Chapter 3: The Indazole Scaffold in Action: Key Therapeutic Targets

The true measure of a privileged scaffold is the breadth and success of its therapeutic applications. Indazole derivatives have demonstrated efficacy against a vast array of diseases, most notably in oncology.[3][5][9]

The Dominant Role in Kinase Inhibition

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold is a masterful ATP mimetic; its planar structure and hydrogen bonding pattern allow it to fit snugly into the ATP-binding pocket of many kinases, effectively blocking their function.[1][10]

-

Mechanism of Action: The N1-H of the 1H-indazole tautomer typically forms a key hydrogen bond with the "hinge" region of the kinase, a short peptide backbone that connects the N- and C-terminal lobes of the enzyme. This interaction is critical for anchoring the inhibitor in the active site. The rest of the scaffold and its substituents can then be tailored to form additional favorable interactions, conferring potency and selectivity.

Caption: ATP-competitive inhibition by an indazole-based kinase inhibitor.

Case Studies & Data:

The success of this strategy is evidenced by multiple FDA-approved drugs. Axitinib and Pazopanib are prominent examples that target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[3][6]

| Drug (Indazole Type) | Primary Kinase Target(s) | IC₅₀ (nM) | Therapeutic Use |

| Axitinib (1H-Indazole) | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma[3] |

| Pazopanib (2H-Indazole) | VEGFRs, PDGFRs, c-Kit | 10, 30, 47, 84, 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma[3][6] |

| Entrectinib (1H-Indazole) | TRKA/B/C, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 12 | ROS1/NTRK-positive Cancers[6][11] |

| Niraparib (2H-Indazole) | PARP-1, PARP-2 | 3.8, 2.1 | Ovarian, Fallopian Tube, Peritoneal Cancer[6] |

| Compound 109 (1H-Indazole) | EGFR, EGFRT790M | 8.3, 5.3 | Investigational (NSCLC)[6] |

Note: IC₅₀ values are representative and can vary based on assay conditions.

Beyond Kinases: A Spectrum of Pharmacological Activity

While kinase inhibition is its most prominent role, the indazole scaffold's utility is far broader.

-

Serotonin 5-HT₃ Receptor Antagonism: Granisetron is a selective 5-HT₃ antagonist where the indazole nucleus is the key pharmacophore. It is used as a powerful antiemetic to combat chemotherapy-induced nausea and vomiting.[3][11]

-

PARP Inhibition: Niraparib, a 2H-indazole, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, a critical target in cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[6]

-

Anti-inflammatory Activity: The earliest therapeutic successes for indazoles were as non-steroidal anti-inflammatory drugs (NSAIDs). Bendazac and Benzydamine are established medicines that provide relief from pain and inflammation.[3][6][12]

-

Emerging Areas: Research continues to expand the therapeutic horizon for indazoles, with promising developments in treatments for neurodegenerative diseases, infectious diseases (including tuberculosis and fungal infections), and even as potential non-hormonal male contraceptives.[3][9][13]

Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Principles

Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR)—how specific chemical modifications affect its biological activity.

General Principles of Indazole SAR

-

N1 vs. N2 Substitution: The choice of substituting on the N1 or N2 position is a critical design element. N1-substituted indazoles often have a vector pointing out of the active site, providing a handle for modification to improve solubility or target ancillary pockets. N2-substitution creates a different shape and electronic profile, which can be exploited to achieve selectivity for different targets, as seen in the case of Pazopanib.[6]

-

C3 Position: This position is frequently used to introduce larger substituents that can occupy hydrophobic pockets within an enzyme's active site. In many kinase inhibitors, a substituted aryl or heteroaryl group at C3 is crucial for potency.

-

C5/C6 Positions: These positions on the benzene ring are often modified to fine-tune physicochemical properties like solubility and metabolism, or to engage in additional interactions with the target protein.

-

The 7-Methyl Group: In a compelling example of rational design, the addition of a methyl group at the C7 position has been shown to significantly enhance potency and selectivity for certain kinases. This small group can occupy a specific hydrophobic pocket near the ATP-binding site, providing a favorable interaction that unsubstituted scaffolds cannot achieve.[1]

The journey of the indazole scaffold from a rare natural product to a mainstay of modern medicinal chemistry is a testament to its privileged status. Its unique combination of physicochemical stability, synthetic tractability, and versatile biological interactions has enabled the development of life-saving therapies across multiple disease areas, particularly in oncology.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Pharmacological properties of indazole deriv

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.

- Recent Advances in the Chemistry of Indazoles.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC.

- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole Deriv

- Indazoles in Drug Discovery. PharmaBlock.

- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in C–H Functionalization of 2H-Indazoles.

- Rhodium(III)

- Indazole-based antiinflammatory and analgesic drugs.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. caribjscitech.com [caribjscitech.com]

- 11. Indazole Derivatives [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Foreword

The indazole nucleus, a privileged scaffold in medicinal chemistry, has consistently demonstrated its value in the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] Within this esteemed class of heterocycles, the strategic incorporation of halogen atoms has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity.[5][6] This guide focuses on a particularly compelling building block: 3,6-Dibromo-5-fluoro-1H-indazole. We will explore its intrinsic properties, synthetic utility, and strategic application in the synthesis of potent kinase inhibitors, providing a technical framework for its effective deployment in drug discovery programs.

Physicochemical Landscape of 3,6-Dibromo-5-fluoro-1H-indazole

The judicious arrangement of two bromine atoms and a fluorine atom on the indazole core imparts a unique set of properties to 3,6-Dibromo-5-fluoro-1H-indazole, making it a highly versatile intermediate.

Table 1: Physicochemical Properties of 3,6-Dibromo-5-fluoro-1H-indazole and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Key Features |

| 3,6-Dibromo-5-fluoro-1H-indazole | C₇H₃Br₂FN₂ | 293.92 | 2.8 (est.) | Two distinct bromine atoms for sequential, site-selective functionalization. Fluorine atom for metabolic stability and potential H-bond interactions. |

| 6-Bromo-5-fluoro-1H-indazole[7] | C₇H₄BrFN₂ | 215.02 | 2.3[8] | Single bromine for substitution, fluorine for property modulation. |

| 5-Bromo-3,6-difluoro-1H-indazole[9] | C₇H₃BrF₂N₂ | 233.01 | 2.5 (est.) | Increased fluorine content for enhanced metabolic stability and altered electronics. |

The presence of bromine at the 3- and 6-positions offers two chemically distinct handles for subsequent cross-coupling reactions. The C3-Br bond is generally more reactive towards palladium-catalyzed reactions due to the electronic influence of the pyrazole ring, allowing for a programmed, stepwise elaboration of the scaffold. The fluorine atom at the 5-position serves multiple roles: it can enhance metabolic stability by blocking a potential site of oxidation and its electron-withdrawing nature can modulate the pKa of the indazole N-H, influencing its hydrogen bonding capabilities with target proteins.[6]

Synthetic Pathways and Considerations

A general, conceptual workflow for the synthesis of multi-halogenated indazoles is outlined below. This process typically starts with a substituted aniline precursor.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 1286734-85-7|6-Bromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 8. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-3,6-difluoro-1H-indazole CAS#: 2963596-98-5 [chemicalbook.com]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Indazoles

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, indazole-containing compounds have found application as potent therapeutic agents, including anti-cancer drugs like pazopanib, anti-inflammatory agents such as bendazac and benzydamine, and anti-HIV agents.[2] The inherent stability of the 1H-indazole tautomer over the 2H-form has historically guided synthetic efforts, yet the selective synthesis of both isomers remains a critical objective for expanding the chemical space available for drug development.[2]

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted indazoles. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings and the rationale behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the strategic selection and optimization of synthetic routes.

Classical Approaches to Indazole Synthesis: Building the Foundation

While modern methods offer elegance and efficiency, the classical routes to indazoles remain relevant, particularly for their cost-effectiveness and scalability in certain applications.

The Jacobson Indazole Synthesis